Bicyclo[2.2.2]octane-2-sulfonyl fluoride
CAS No.: 827-18-9
Cat. No.: VC2605586
Molecular Formula: C8H13FO2S
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827-18-9 |
|---|---|
| Molecular Formula | C8H13FO2S |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | bicyclo[2.2.2]octane-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C8H13FO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2 |
| Standard InChI Key | NIXKPLAFWMVHAK-UHFFFAOYSA-N |
| SMILES | C1CC2CCC1CC2S(=O)(=O)F |
| Canonical SMILES | C1CC2CCC1CC2S(=O)(=O)F |
Introduction
Chemical Identity and Structural Characteristics
Bicyclo[2.2.2]octane-2-sulfonyl fluoride belongs to the family of organosulfur compounds characterized by a rigid bicyclic framework with a sulfonyl fluoride (-SO₂F) substituent at the 2-position. The compound's fundamental structural and identification parameters are summarized in Table 1.
Table 1: Chemical Identity and Structural Information
The bicyclo[2.2.2]octane core structure consists of a three-dimensionally rigid framework with three bridges connecting two nodal carbon atoms. This rigid structure provides a defined spatial orientation for the sulfonyl fluoride group, potentially influencing its reactivity and application potential in various chemical transformations .
Physical Properties
Boiling Point and Thermal Properties
The compound exhibits a boiling point of 119-121°C at 12 Torr pressure, indicating its volatility under reduced pressure conditions . This property is particularly relevant for purification processes involving vacuum distillation techniques.
Spectroscopic Properties
Spectroscopic analysis provides valuable structural information and confirmation of compound identity. For sulfonyl fluoride compounds like Bicyclo[2.2.2]octane-2-sulfonyl fluoride, several spectroscopic techniques offer particular utility.
Chemical Reactivity
The chemical reactivity of Bicyclo[2.2.2]octane-2-sulfonyl fluoride is largely dictated by the sulfonyl fluoride functional group combined with the structural constraints imposed by the bicyclic framework.
Sulfonyl Fluoride Reactivity
Sulfonyl fluorides generally demonstrate several characteristic reaction patterns:
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Nucleophilic substitution reactions - The sulfonyl fluoride group readily undergoes substitution with various nucleophiles including:
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Amines, forming sulfonamides
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Alcohols, forming sulfonate esters
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Thiols, forming thiosulfonates
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Hydrolysis reactions - Under aqueous conditions, especially in the presence of base, sulfonyl fluorides hydrolyze to the corresponding sulfonic acids.
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Reduction reactions - With appropriate reducing agents, transformation to sulfinic acids or other reduced sulfur species is possible.
The rigid bicyclic framework likely influences the approach trajectory of reagents, potentially affecting reaction rates and selectivity compared to more conformationally flexible sulfonyl fluorides.
Applications in Chemical Research
Bicyclo[2.2.2]octane-2-sulfonyl fluoride and related bicyclic compounds have several potential applications in chemical research and synthesis.
Building Blocks in Organic Synthesis
The rigid bicyclic framework combined with the reactive sulfonyl fluoride group makes this compound potentially valuable as a building block in organic synthesis. The defined spatial orientation of functional groups in bicyclic systems can facilitate stereoselective transformations, making such compounds useful in the construction of complex molecular architectures .
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of Bicyclo[2.2.2]octane-2-sulfonyl fluoride, comparison with structurally related compounds provides valuable context.
Table 2: Comparison with Related Bicyclic Compounds
The comparison highlights how subtle structural variations can significantly impact properties and potential applications of bicyclic compounds.
Research Challenges and Future Directions
Despite its interesting structural features, Bicyclo[2.2.2]octane-2-sulfonyl fluoride remains relatively underexplored in the scientific literature. Several research challenges and future directions can be identified:
Synthetic Methodology Development
Development of more efficient and scalable synthetic routes to Bicyclo[2.2.2]octane-2-sulfonyl fluoride represents an important research direction. Potential approaches include:
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Exploration of direct sulfonylation methods on bicyclo[2.2.2]octane frameworks
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Application of flow chemistry techniques to optimize reaction conditions
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Investigation of catalytic methods to improve selectivity and efficiency
Structure-Reactivity Relationship Studies
Comprehensive investigation of how the bicyclic framework influences the reactivity of the sulfonyl fluoride group would provide valuable insights for synthetic applications. Comparative studies with non-cyclic and differently constrained cyclic sulfonyl fluorides could illuminate the effects of molecular geometry on reactivity patterns.
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